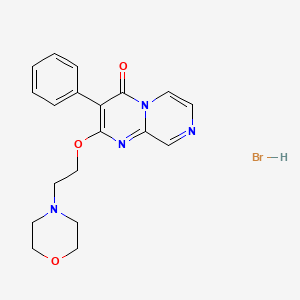
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the quinoline ring.
Bromination and Chlorination: Sequential introduction of bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group.
Vinylation: Formation of the vinyl group through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and vinyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinoline derivatives with oxidized methoxy or vinyl groups.
Reduction: Formation of amino derivatives of the quinoline compound.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its quinoline core.
- Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Binding to DNA or RNA: Intercalation into nucleic acids, disrupting their function.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Reactive Oxygen Species Generation: Inducing oxidative stress in cells.
相似化合物的比较
8-Bromoquinoline: Lacks the additional functional groups present in the target compound.
2-Chloro-7-methoxyquinoline: Similar structure but without the bromine and nitro groups.
3-Nitrovinylquinoline: Contains the nitro and vinyl groups but lacks bromine and chlorine.
Uniqueness: E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is unique due to the combination of bromine, chlorine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H8BrClN2O3 |
|---|---|
分子量 |
343.56 g/mol |
IUPAC 名称 |
8-bromo-2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-9-3-2-7-6-8(4-5-16(17)18)12(14)15-11(7)10(9)13/h2-6H,1H3/b5-4+ |
InChI 键 |
IWBBXIJVMPXPAT-SNAWJCMRSA-N |
手性 SMILES |
COC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)Br |
规范 SMILES |
COC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
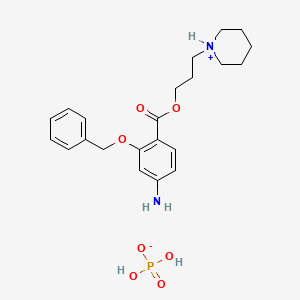


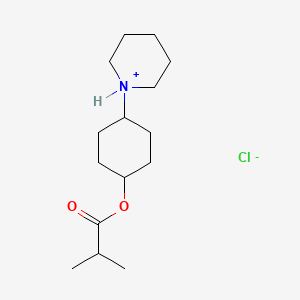
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)


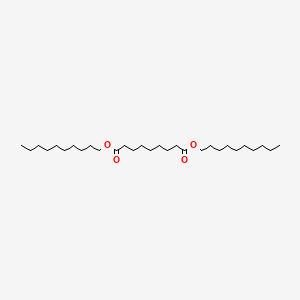
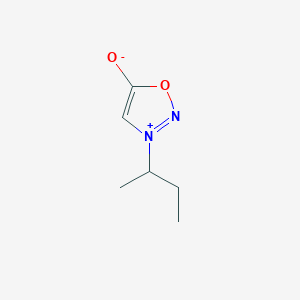

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

